N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide
Description
Chemical Structure and Significance N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide (CAS: 1228552-68-8) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperidin-4-yl group at position 5 and a benzo[d][1,3]dioxol-5-yl carboxamide moiety at position 2 (Figure 1). The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, contributing to metabolic stability and enhanced binding affinity through π-π interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-13(17-10-1-2-11-12(7-10)22-8-21-11)15-19-18-14(23-15)9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGLFPEGJTTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamides with Hydrazines
A widely adopted method involves the reaction of thioamide derivatives with hydrazine hydrate under acidic conditions. For example, 5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxylic acid can be synthesized by treating piperidin-4-yl-thioamide with hydrazine in ethanol at reflux (66–80°C) for 24 hours under nitrogen. This step typically achieves moderate yields (~41%) after purification via silica gel chromatography (THF/hexane).
Key Reaction Conditions
Carbon Disulfide-Mediated Cyclization
Alternative protocols employ carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to form potassium thiadiazole-2-thiolate intermediates, which are subsequently acidified to yield the free thiol-thiadiazole derivatives. This method is advantageous for introducing sulfur atoms regioselectively.
Carboxamide Bond Formation
The final step involves coupling the thiadiazole-carboxylic acid with benzo[d]dioxol-5-amine.
EDC/HOBt-Mediated Amidation
Activation of the carboxylic acid using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile provides the reactive acyloxy intermediate, which reacts efficiently with the amine. This method, adapted from peptide synthesis, achieves high coupling efficiency (~70–85% crude yield).
General Procedure
Acyl Chloride Route
For acid-sensitive substrates, converting the carboxylic acid to its acyl chloride (using SOCl₂ or oxalyl chloride) prior to amine coupling is preferred. This method avoids residual water but requires stringent anhydrous conditions.
Integrated Synthetic Pathways
Combining these steps, two viable routes emerge:
Sequential Assembly (Thiadiazole → Piperidine → Amide)
Overall Yield : ~12–15% (multi-step attrition).
Convergent Approach
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Prepare 5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carbonyl chloride independently.
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React directly with benzo[d]dioxol-5-amine in dichloromethane.
Advantage : Reduces intermediate purification steps.
Analytical Characterization
Critical spectral data for intermediates and the final compound include:
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiadiazole-carboxylic acid | 15.06 (s, 1H, COOH) | 1680 (C=O), 2550 (S-H) |
| Final carboxamide | 8.21 (s, 1H, CONH) | 1650 (C=O amide) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in nucleophilic substitutions and ring-opening reactions:
Nucleophilic Substitution
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Reaction with amines at the C-2 position to form substituted thiadiazoles .
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Example: Treatment with alkylamines (e.g., methylamine) in ethanol under reflux yields 5-(piperidin-4-yl)-2-(alkylamino)-1,3,4-thiadiazoles .
Electrophilic Additions
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Halogenation at the C-5 position using bromine or iodine in acetic acid .
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Sulfonation with chlorosulfonic acid to introduce sulfonyl groups for enhanced solubility .
Piperidine Ring Modifications
The piperidin-4-yl group undergoes:
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N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to produce N-acylpiperidine analogues .
Benzo[d] dioxole Reactivity
The 1,3-benzodioxole moiety is relatively inert but can engage in:
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Electrophilic aromatic substitution (e.g., nitration) under strong acidic conditions.
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Ring-opening reactions with strong bases (e.g., NaOH) to yield catechol derivatives, though this compromises structural integrity.
Pharmacological Activity-Linked Reactions
In biological systems, the compound interacts via:
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Hydrogen bonding : The carboxamide group binds to enzyme active sites (e.g., kinases) .
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π-π stacking : The aromatic benzodioxole ring interacts with hydrophobic protein pockets .
Key Pharmacological Modifications
| Modification | Biological Target | IC₅₀* (µM) |
|---|---|---|
| 5-Bromo substitution | Cancer cell lines (e.g., A549) | 4.27 |
| N-Acetylpiperidine derivative | Tyrosine kinases | 0.794 |
Stability and Degradation
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Hydrolytic stability : Stable in pH 5–7 but degrades under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, forming 5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxylic acid and benzodioxole fragments.
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Photodegradation : Exposure to UV light induces cleavage of the thiadiazole ring, necessitating dark storage.
Scientific Research Applications
Structural Overview
The molecular structure of N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide features a thiadiazole ring which is known for its pharmacological versatility. The compound's formula is with a molecular weight of approximately 287.31 g/mol. The presence of the benzo[d][1,3]dioxole moiety enhances its biological activity through potential interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study synthesized several new thiadiazole derivatives and evaluated their antibacterial and antifungal activities against various strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus niger | Moderate |
| Aspergillus fumigatus | Moderate |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells. For instance:
- Mechanism of Action : Thiadiazole derivatives may inhibit specific kinases involved in cell proliferation and survival pathways.
- In Vitro Studies : Various studies have reported that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
A notable case study involved the synthesis of derivatives that demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of thiadiazole compounds indicate that they may provide benefits in neurodegenerative diseases:
- Mechanism : The compound may exert antioxidant effects and modulate neuroinflammatory responses.
- Research Findings : In animal models of neurodegeneration, similar compounds have shown a reduction in neuronal cell death and improved cognitive function.
These findings highlight the potential for this compound to be developed as a therapeutic agent for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole ring could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole/Oxadiazole Cores
ASN90 (O-GlcNAcase Inhibitor)
- Structure : (S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide.
- Key Differences : Replaces the piperidin-4-yl group with a piperazine ring and introduces an ethyl linker to the benzo[d][1,3]dioxole moiety.
- Activity: ASN90 is a multimodal inhibitor of O-GlcNAcase (IC₅₀ < 1 µM), showing promise in treating tauopathies and synucleinopathies. Its piperazine ring enhances solubility, while the ethyl spacer improves target engagement .
Compound 5h (PI3Kα Inhibitor)
- Structure: 3-(Benzo[d][1,3]dioxol-5-yl)-5-((4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenylamino)methyl)benzoic acid.
- Key Differences : Incorporates a benzoic acid group and a sulfamoylphenyl-thiadiazole substituent.
- Activity : Displays potent PI3Kα inhibition (IC₅₀ = 12 nM) and antitumor activity. The sulfamoyl group enhances kinase selectivity .
CCG258205 (G Protein-Coupled Receptor Kinase 2 Inhibitor)
- Structure : 5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide.
- Key Differences : Substitutes the thiadiazole core with a benzamide scaffold and introduces a fluorophenyl group.
- Activity : Exhibits >100-fold selectivity for GRK2 over other kinases, attributed to the benzodioxole-piperidine interaction with the kinase hinge region .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Observations :
Thiadiazole vs. Oxadiazole : Thiadiazole derivatives (e.g., ASN90) generally exhibit superior metabolic stability compared to oxadiazoles due to sulfur's electron-withdrawing effects .
Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., Target Compound) often show enhanced blood-brain barrier penetration, while piperazine derivatives (e.g., ASN90) improve aqueous solubility .
Substituent Effects : The benzo[d][1,3]dioxole group consistently enhances binding affinity across multiple targets, but its positioning (e.g., carboxamide vs. ether linkage) modulates selectivity .
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring, known for its significant biological activity. The structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 350.41 g/mol
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Microorganism | Activity (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 µg/mL | |
| Escherichia coli | 47.5 µg/mL | |
| Candida albicans | 25.0 µg/mL |
The introduction of specific substituents on the thiadiazole ring has been linked to enhanced antibacterial and antifungal activities.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies have shown that thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines, which suggests potential therapeutic applications in treating inflammatory diseases.
Analgesic and Antidepressant Activities
Recent findings indicate that the compound may possess analgesic and antidepressant effects. The presence of the piperidine moiety is believed to contribute to these activities by interacting with neurotransmitter systems in the brain.
Case Studies
- Antimicrobial Screening : A study conducted on various thiadiazole derivatives revealed that compounds with the piperidine substitution exhibited superior antibacterial activity compared to standard drugs like ampicillin and fluconazole. The most effective derivative showed lower MIC values against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
- Anti-inflammatory Research : In a controlled study involving animal models of inflammation, compounds containing the thiadiazole moiety significantly reduced edema and inflammatory markers when compared to untreated controls .
The biological activities of this compound are thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Interaction with Receptors : Potential interactions with serotonin and dopamine receptors could explain its analgesic and antidepressant effects.
Q & A
Q. Methodological Recommendations
- Synthesis: Prioritize anhydrous conditions for cyclization steps and characterize intermediates via -NMR.
- SAR: Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .
- Analytics: Combine HPLC-MS with -NMR (if fluorinated analogs are synthesized) for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
